![molecular formula C30H24N2O4 B2594689 [5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 647036-39-3](/img/structure/B2594689.png)
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C30H24N2O4 and its molecular weight is 476.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central to Axial Chirality Transfer
The study by Baker et al. (1996) investigates the stereochemical outcomes of isomerisation reactions involving naphthalene derivatives. This research demonstrates the application of such compounds in understanding the transfer of chirality from central to axial forms through chemical transformations (Baker, Hambley, Turner, & Wallace, 1996).
Probing Nucleophile-Electrophile Interactions
Schweizer et al. (1978) conducted structural studies on 1,8-disubstituted naphthalenes, including derivatives similar to the compound , to explore nucleophile-electrophile interactions. These findings highlight the utility of naphthalene carboxylates in elucidating electronic effects in molecular structures (Schweizer, Procter, Kaftory, & Dunitz, 1978).
Efficient Synthesis of Naphthalene Moieties
Shishido et al. (1989) focused on synthesizing the naphthalene moiety of neocarzinostatin chromophore, showcasing the compound's role in facilitating the production of complex naphthalene structures through electrocyclic reactions. This underscores its importance in synthetic organic chemistry (Shishido, Yamashita, Hiroya, Fukumoto, & Kametani, 1989).
Structure-Activity Relationship in Cytotoxicity
Bang et al. (2004) synthesized 5-arylidene-2(5H)-furanone derivatives with naphthalene moieties to evaluate their cytotoxicity against cancer cell lines. The study provides insights into how modifications to the naphthalene core can influence biological activity, highlighting the compound's relevance in medicinal chemistry research (Bang, Kim, Yun, & Ahn, 2004).
Exploring Reactions of Complex Ligands
Research by Longen et al. (1998) on chromium-mediated reactions involving naphthalene derivatives sheds light on the synthesis of complex ligands and their potential applications in organometallic chemistry. This study illustrates the versatility of naphthalene carboxylates in facilitating unique chemical transformations (Longen, Nieger, Airola, & Dötz, 1998).
Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-19-11-13-24(15-20(19)2)32-29(33)23(18-31)16-21-12-14-27(35-3)28(17-21)36-30(34)26-10-6-8-22-7-4-5-9-25(22)26/h4-17H,1-3H3,(H,32,33)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFHDWFRABEMPS-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2594608.png)

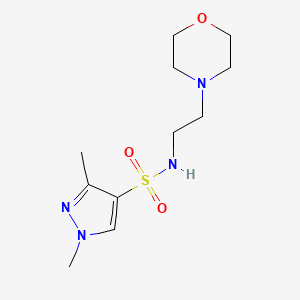
![Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate](/img/structure/B2594611.png)
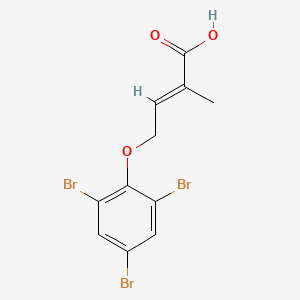
![3-[(Z)-4-Methoxyphenacylidene]-3,4-dihydroquinoxaline-2(1H)-one](/img/structure/B2594617.png)
![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2594621.png)
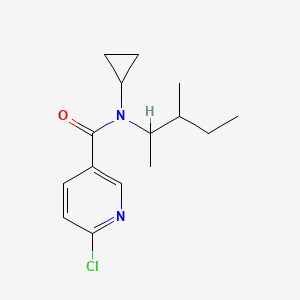

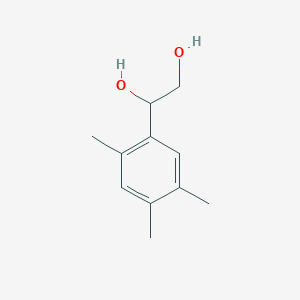
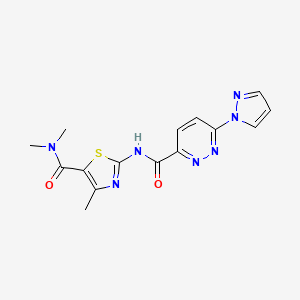
![{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2594629.png)
